molecular formula C8H11N3O B2915627 1-Methyl-3-(pyridin-4-ylmethyl)urea CAS No. 36226-42-3

1-Methyl-3-(pyridin-4-ylmethyl)urea

Cat. No. B2915627
CAS RN: 36226-42-3
M. Wt: 165.196
InChI Key: ITQVKMKDVCSCKM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-Methyl-3-(pyridin-4-ylmethyl)urea involves a urea group attached to a pyridine ring. The urea group consists of a carbonyl (C=O) group and two amine (-NH2) groups. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom.


Chemical Reactions Analysis

While specific chemical reactions involving 1-Methyl-3-(pyridin-4-ylmethyl)urea are not available, urea derivatives have been used in the synthesis of various compounds with antiproliferative activity against cancer cell lines .

Scientific Research Applications

Conformational Studies and Complexation

Pyrid-2-yl ureas, including derivatives similar to 1-Methyl-3-(pyridin-4-ylmethyl)urea, have been investigated for their conformational isomerism and ability to bind cytosine through hydrogen bonding and intermolecular complexation. The study demonstrates the influence of substituents on the equilibrium between conformational isomers and their binding affinities, highlighting the role of electronic factors in molecular interactions (Chien et al., 2004).

Anticancer Applications

Research into 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has uncovered their potential as anticancer agents. These compounds show significant antiproliferative effects against various cancer cell lines, with certain derivatives demonstrating potency comparable to established treatments. This highlights the therapeutic potential of pyridyl urea derivatives in cancer research (Feng et al., 2020).

Supramolecular Chemistry

The assembly of metallo-supramolecular macrocycles using di-(m-pyridyl)-urea ligands, including those structurally related to 1-Methyl-3-(pyridin-4-ylmethyl)urea, illustrates the utility of these compounds in the design of complex molecular architectures. These macrocycles, characterized by hydrogen bonding sites and metal coordination, offer insights into the principles of molecular assembly and its potential applications (Troff et al., 2012).

Anion Binding and Sensing

The study of urea-based receptors, including pyridinium/urea derivatives, for anion binding and sensing applications reveals the influence of structural modifications on anion affinity and sensing mechanisms. This research provides a foundation for developing new sensors and materials for anion recognition, emphasizing the versatility of pyridyl urea derivatives in chemical sensing (Bergamaschi et al., 2011).

Green Chemistry Approaches

Innovative solvent- and halide-free methods for synthesizing pyridine-2-yl substituted ureas through C–H functionalization of pyridine N-oxides demonstrate the commitment to developing more sustainable and efficient chemical processes. This research underscores the importance of green chemistry principles in the synthesis of pyridyl urea derivatives and their broader applicability (Rassadin et al., 2016).

Future Directions

1-Methyl-3-(pyridin-4-ylmethyl)urea and its derivatives have potential applications in various industries. In particular, they have shown promise in the field of medicinal chemistry, with some derivatives demonstrating significant antiproliferative effects on cancer cell lines . This suggests that these compounds could be further explored as potential anticancer agents .

properties

IUPAC Name

1-methyl-3-(pyridin-4-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-9-8(12)11-6-7-2-4-10-5-3-7/h2-5H,6H2,1H3,(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQVKMKDVCSCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-(pyridin-4-ylmethyl)urea

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